molecular formula C18H16O4 B3138747 3-Hydroxy-2,4-bis(4-methoxyphenyl)cyclobut-2-en-1-one CAS No. 4683-21-0

3-Hydroxy-2,4-bis(4-methoxyphenyl)cyclobut-2-en-1-one

Cat. No. B3138747
CAS RN: 4683-21-0
M. Wt: 296.3 g/mol
InChI Key: IYHNRHFFUKXAGJ-UHFFFAOYSA-N
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Description

3-Hydroxy-2,4-bis(4-methoxyphenyl)cyclobut-2-en-1-one, also known as HBC, is a synthetic compound that has been widely studied for its potential use in various scientific research applications. The unique chemical structure of HBC makes it a valuable tool for investigating the biochemical and physiological effects of different compounds and processes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,4-bis(4-methoxyphenyl)cyclobut-2-en-1-one is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways involved in cell growth and proliferation. 3-Hydroxy-2,4-bis(4-methoxyphenyl)cyclobut-2-en-1-one has been shown to inhibit the activity of the enzyme tyrosine kinase, which is involved in the growth and spread of cancer cells.
Biochemical and Physiological Effects:
3-Hydroxy-2,4-bis(4-methoxyphenyl)cyclobut-2-en-1-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis (programmed cell death), and the reduction of oxidative stress. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Hydroxy-2,4-bis(4-methoxyphenyl)cyclobut-2-en-1-one in lab experiments is its unique chemical structure, which allows for the investigation of specific biochemical and physiological processes. However, 3-Hydroxy-2,4-bis(4-methoxyphenyl)cyclobut-2-en-1-one can be difficult and expensive to synthesize, which may limit its use in certain experiments. In addition, the mechanism of action of 3-Hydroxy-2,4-bis(4-methoxyphenyl)cyclobut-2-en-1-one is not fully understood, which may limit its usefulness in certain research applications.

Future Directions

There are many potential future directions for research involving 3-Hydroxy-2,4-bis(4-methoxyphenyl)cyclobut-2-en-1-one, including further studies on its mechanism of action and its potential use as an anti-cancer agent. Other areas of research could include investigating the effects of 3-Hydroxy-2,4-bis(4-methoxyphenyl)cyclobut-2-en-1-one on different types of cancer cells and exploring its potential use in combination with other compounds or therapies.

Scientific Research Applications

3-Hydroxy-2,4-bis(4-methoxyphenyl)cyclobut-2-en-1-one has been used in a variety of scientific research applications, including studies on the mechanisms of action of different compounds and processes. It has been shown to be effective in inhibiting the growth of cancer cells and has potential use as an anti-cancer agent. 3-Hydroxy-2,4-bis(4-methoxyphenyl)cyclobut-2-en-1-one has also been used in studies on the effects of oxidative stress on cells and the role of antioxidants in protecting against cellular damage.

properties

IUPAC Name

3-hydroxy-2,4-bis(4-methoxyphenyl)cyclobut-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-21-13-7-3-11(4-8-13)15-17(19)16(18(15)20)12-5-9-14(22-2)10-6-12/h3-10,15,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHNRHFFUKXAGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(=C(C2=O)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-2,4-bis(4-methoxyphenyl)cyclobut-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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